- Manganese-catalyzed transfer semihydrogenation of internal alkynes to E-alkenes with iPrOH as hydrogen sourceCatalysis Science & Technology, 2022, 12(9), 3004-3015,
Cas no 93-91-4 (Benzoylacetone)
Benzoylacetone structure
Benzoylacetone Properties
Names and Identifiers
-
- 1-Benzoylacetone
- 1-Phenyl-1,3-butanedione
- Benzoylacetone, (1-Phenyl-1,3-butanedione)
- Benzoylacetone
- 1-Benzoyl-2-propanone
- 1-phenyl-3-butanedione
- 1-phenyl-butane-1,3-dione
- 2-Propanone, benzoyl-
- 3-Butanedione,1-phenyl-1
- -Acetylacetophenone
- alpha-Acetylacetophenone
- Benzoyl-aceton Benzoylpropanone
- OMEGA-ACETYL ACETOPHENONE
- A-ACETYLHYPNONE
- A-ACETYLACETOPHENONE
- A-ACETYLMETHYL PHENYL KETONE
- ACETOACETOPHENONE
- ACETYLBENZOYLMETHANE
- METHYL PHENACYL KETONE
- AURORA 9175
- 1-BENZOYLACETONE CRYSTALLINE
- 1,3-Butanedione, 1-phenyl-
- 1-Phenylbutane-1,3-dione
- Benzoyl propanone
- α-Acetyl acetophenone
- 1-Phenyl-1,3-butanedione (ACI)
- 1-Methyl-3-phenyl-1,3-propanedione
- 1-Phenylbutan-1,3-dione
- 2-Acetylacetophenone
- 4-Oxo-4-phenylbutan-2-one
- 4-Phenyl-2,4-butanedione
- NSC 100655
- NSC 4015
- NSC 404283
- NSC 405722
- NSC 405723
- NSC 405724
- NSC 83580
- NSC 83581
- NSC 87898
- NSC 88942
- NSC 97232
- NSC 97233
- α-Acetylacetophenone
- +Expand
-
- MFCD00008786
- CVBUKMMMRLOKQR-UHFFFAOYSA-N
- 1S/C10H10O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
- O=C(CC(C)=O)C1C=CC=CC=1
- 742413
Computed Properties
- 162.06800
- 0
- 2
- 3
- 162.068
- 12
- 178
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 5
- 0
- 34.1A^2
Experimental Properties
- 1.84840
- 34.14000
- 1.5678 (estimate)
- Insoluble
- 262°C(lit.)
- 57.0 to 60.0 deg-C
- 260-262℃
- 2422
- 0.38g/l insoluble
- Powder
- Soluble in ethanol, ether and concentrated alkali solution, slightly soluble in cold water.
- Sensitive to humidity
- 1.09 g/mL at 25 °C(lit.)
Benzoylacetone Security Information
- EK3540200
- 3
- S22-S24/25
- NONH for all modes of transport
- H302
- P280-P305+P351+P338
- Inert atmosphere,Room Temperature
- Warning
- Yes
Benzoylacetone Customs Data
- 29143900
-
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Benzoylacetone Price
Benzoylacetone Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Isopropanol , Sodium methoxide Catalysts: 2225846-01-3 Solvents: Tetrahydrofuran ; 24 h, 100 °C
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride, compd. with zinc chloride (Z… ; 30 min, 60 °C
Reference
- Choline Chloride.2ZnCl2: an excellent reagent for regioselective conversion of epoxides to vicinal-chlorohydrinsIndo American Journal of Pharmaceutical Research, 2015, 5(2), 760-766,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Gold , 2,3-Butanediol, 1,4-dimercapto-, (2R,3R)-rel-, polymer with α-methyl-ω-[[3,4,5-t… Solvents: Water ; 40 h, 80 °C
Reference
- Dendrimer-like core cross-linked micelle stabilized ultra-small gold nanoclusters as a robust catalyst for aerobic oxidation of α-hydroxy ketones in waterGreen Chemistry, 2016, 18(12), 3647-3655,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: 1,2-Benziodoxol-3(1H)-one, 1-hydroxy-5-methoxy-7-methyl-, 1-oxide Solvents: Acetone ; 5 - 10 min, rt
1.2 12 h, rt
1.2 12 h, rt
Reference
- Modified o-methyl-substituted IBX: room temperature oxidation of alcohols and sulfides in common organic solventsTetrahedron Letters, 2008, 49(1), 80-84,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Palladium, [[3-[(2-aminoethyl)amino]propyl]dimethylsilanol-N,N′]dichloro-, (SP-4… (Montmorillonite derivative) Solvents: Acetic acid
Reference
- New montmorillonite silylpropylethylenediamine palladium(II) complex in oxidation of terminal olefinsJournal of Molecular Catalysis, 1992, 75(2), 141-6,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
1.2 Reagents: Chlorotrimethylsilane Solvents: Tetrahydrofuran
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.2 Reagents: Chlorotrimethylsilane Solvents: Tetrahydrofuran
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Reference
- The regioselective preparation of 1,3-diketonesTetrahedron Letters, 2002, 43(16), 2945-2948,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Acetic acid , Zinc Solvents: Dichloromethane
Reference
- Synthesis of 1,3-dicarbonyl compounds by the oxidation of 3-hydroxycarbonyl compounds with Corey-Kim reagentSynthesis, 1988, (3), 178-83,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Water Catalysts: 1-Methyl-3-pentylimidazolium tetrafluoroborate Solvents: 1-Methyl-3-pentylimidazolium tetrafluoroborate ; 2 min, 50 psi, 125 °C
Reference
- Ionic liquid promoted selective debromination of α-bromoketones under microwave irradiationTetrahedron, 2007, 63(1), 155-159,
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: (4R)-4-(Phenylmethoxy)-L-proline Solvents: Acetone ; 30 min, rt
1.2 24 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ; 30 min, rt
1.2 24 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ; 30 min, rt
Reference
- Proline-catalyzed aldol reactions of acyl cyanides with acetone: an efficient and convenient synthesis of 1,3-diketonesTetrahedron Letters, 2005, 46(50), 8785-8788,
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 27 - 30 °C; 30 min, rt
1.2 Solvents: Dimethylformamide ; 1 h, rt
1.3 Reagents: Copper sulfate Solvents: Methanol , Water ; 1.5 h, 60 °C
1.2 Solvents: Dimethylformamide ; 1 h, rt
1.3 Reagents: Copper sulfate Solvents: Methanol , Water ; 1.5 h, 60 °C
Reference
- Propargyl Bromide as an Excellent α-Bromoacetone Equivalent: Convenient and New Route to α-AroylacetonesJournal of Organic Chemistry, 2006, 71(1), 349-351,
Synthetic Circuit 13
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; 2 - 5 h, 25 °C
1.2 Reagents: Acetic-d3 acid ; 25 °C
1.2 Reagents: Acetic-d3 acid ; 25 °C
Reference
- 1,4-Addition of Bis(iodozincio)methane to α,β-Unsaturated Ketones: chemical and Theoretical/Computational StudiesChemistry - A European Journal, 2010, 16(34), 10474-10481,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Zinc, diiodo-μ-methylenedi- Solvents: Tetrahydrofuran ; 2 - 5 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- A Tandem Reaction Initiated by 1,4-Addition of Bis(iodozincio)methane for 1,3-Diketone FormationJournal of the American Chemical Society, 2010, 132(2), 432-433,
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran ; 0 °C; 3 - 24 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Reference
- Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitorsBioorganic & Medicinal Chemistry Letters, 2014, 24(6), 1581-1588,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: 4-Aminobenzenecarboperoxoic acid (silica-supported) Solvents: Dichloromethane ; 12 h, rt
Reference
- Selective oxidation of aryl ketones to α-diketones with 4-aminoperoxybenzoic acid supported on silica gel in presence of airMonatshefte fuer Chemie, 2004, 135(11), 1409-1413,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
Reference
- Preparation and utilization of a macromolecular analog of N-tert-butyl-N-ethylamine as a reusable amide baseJournal of Organic Chemistry, 1989, 54(3), 723-6,
Synthetic Circuit 20
Benzoylacetone Raw materials
- 3-bromoprop-1-yne
- Poly[1-[(benzoyloxy)methyl]-1,2-ethanediyl]
- Benzylideneacetone
- 2-(dimethyl-lambda~4~-sulfanylidene)-1-phenyl-1,3-butanedione
- 2-(morpholin-4-yl)-2-phenylacetonitrile
- 4-Phenyl-3-butyn-2-one
- 1-Phenylethenyl acetate
- 4-phenylbutan-2-one
- Zinc, diiodo-μ-methylene-d2-di- (9CI)
- 2-Butanone, 4-hydroxy-4-phenyl-
- Ethanone, 1-[(2R,3S)-3-phenyloxiranyl]-, rel- (9CI)
- 1,3-Butanedione, 2-bromo-1-phenyl-
- Benzoyl cyanide
- acetyl cyanide
- 1,3-Butanediol, 1-phenyl-
- 1-phenylbut-2-yn-1-one
- Acetophenone
Benzoylacetone Preparation Products
Benzoylacetone Suppliers
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Benzoylacetone Related Literature
-
1. Polarographic reduction of aldehydes and ketones. Part XI. Acid–base equilibria accompanying electrolysis of 1-phenylbutane-1,3-dioneG. Nisli,D. Barnes,P. Zuman J. Chem. Soc. B 1970 778
-
2. Metal–ligand complex formation in the presence of micelles. Part 2.—Kinetics of the reaction between copper (II) and 1-phenylbutane-1,3-dione (benzoylacetone) in the presence of non-ionic micelles of polyoxyethylene n-dodecyl etherYoshikazu Miyake,Masafumi Yamada,Tohru Kikuchi,Masaaki Teramoto J. Chem. Soc. Faraday Trans. 1992 88 1285
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3. Determination of the rate of tautomerization of 1-phenylbutane-1,3-dione (benzoylacetone) using the technique of solubilization into micellesYoshikazu Miyaka,Masato Shigeto,Masaaki Teramoto J. Chem. Soc. Faraday Trans. 1 1985 81 2941
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4. Determination of the rate of tautomerization of 1-phenylbutane-1,3-dione (benzoylacetone) using the technique of solubilization into micellesYoshikazu Miyaka,Masato Shigeto,Masaaki Teramoto J. Chem. Soc. Faraday Trans. 1 1985 81 2941
-
Rahul Dev Mandal,Moumita Saha,Asish R. Das Org. Biomol. Chem. 2022 20 2939
-
Kun-Lin Liu,Fei Teng,Lu Xiong,Xiao Li,Chao Gao,Luo-Ting Yu RSC Adv. 2021 11 24095
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Rajesh K. Jena,Mahesh Samanta,Mohan C. Sau,Sonali Panda,Braja N. Patra,Manish Bhattacharjee New J. Chem. 2022 46 13558
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Jung Keun Kim,Ming Gong,Elvira A. Shokova,Viktor A. Tafeenko,Olga V. Kovaleva,Yangjie Wu,Vladimir V. Kovalev Org. Biomol. Chem. 2020 18 5625
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9. Metal–ligand complex formation in the presence of ionic micelles. Equilibrium and kinetics of the reaction between copper(II) and benzoylacetone in the presence of ionic micelles of SDS or DTAClYoshikazu Miyake,Masashi Shigeto,Masaaki Teramoto J. Chem. Soc. Faraday Trans. 1 1986 82 1515
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Pankaj Gupta,Neha Mahajan,Subhash Chandra Taneja Catal. Sci. Technol. 2013 3 2462
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:93-91-4)Benzoylacetone
99%
500g
354.0